(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-4-2-12(3-5-13)14(17)6-1-11-7-9-15-10-8-11/h1-10,16H/b6-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQUTIKQLLGYQB-LZCJLJQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the pyridinyl group can interact with enzymes and receptors, modulating their activity. The compound can also inhibit the activity of certain enzymes involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one with analogous chalcone derivatives, focusing on structural modifications, physicochemical properties, and reported biological activities.
Substituent Effects on Aromatic Rings
Key Observations :
- Electron-donating groups (e.g., –OH, –OCH₃) enhance solubility in polar solvents but may reduce metabolic stability.
- Electron-withdrawing groups (e.g., –NO₂, –Cl) increase reactivity toward nucleophiles and improve binding to hydrophobic pockets .
- Heteroaromatic rings (pyridine, pyrazole) introduce hydrogen-bonding or dipole-dipole interactions, critical for target specificity .
Crystallographic and Conformational Differences
- Dihedral Angles : In (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one analogs, dihedral angles between the central benzene and fluorophenyl rings range from 7.14° to 56.26° , influencing molecular planarity and packing efficiency .
- Hydrogen Bonding : The 4-hydroxyphenyl group in the target compound can form intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the s-cis conformation. This contrasts with derivatives like (2E)-1-(4-chlorophenyl)-3-(pyrazolyl)prop-2-en-1-one, where steric hindrance from bulky substituents disrupts planarity .
Biological Activity
(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are characterized by their two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties.
The molecular formula of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one is C14H11NO2, with a molecular weight of 229.24 g/mol. The compound features a hydroxy group which contributes to its biological activity.
The biological activity of this chalcone is attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
- Enzyme Interaction : The pyridinyl group may modulate the activity of enzymes involved in inflammatory pathways and cell proliferation.
- Antimicrobial Effects : The compound demonstrates potential against various pathogens by disrupting their metabolic processes.
Antioxidant Activity
Studies indicate that (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one exhibits significant antioxidant properties. It effectively scavenges free radicals and inhibits lipid peroxidation, which is crucial for protecting cellular components from oxidative damage.
Anti-inflammatory Effects
Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models of inflammatory diseases.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. In vitro studies have demonstrated efficacy against:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL.
- Fungi : Exhibits antifungal activity against Candida species.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Pathways |
|---|---|---|
| Antioxidant | High | Free radicals, lipid peroxidation |
| Anti-inflammatory | Moderate | COX, LOX enzymes |
| Antimicrobial | Effective | S. aureus, E. coli, Candida species |
Case Studies
- Antioxidant Efficacy Study : A study demonstrated that the compound significantly reduced malondialdehyde levels in rat liver tissues, indicating decreased oxidative stress after treatment.
- Anti-inflammatory Study : In a murine model of arthritis, administration of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one resulted in reduced swelling and pain scores compared to control groups.
- Antimicrobial Assessment : Clinical isolates of S. aureus showed susceptibility to the compound, with the study reporting complete bactericidal activity within 8 hours at certain concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
